molecular formula C6H6BrClN4 B2433558 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride CAS No. 2413884-89-4

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride

Cat. No. B2433558
CAS RN: 2413884-89-4
M. Wt: 249.5
InChI Key: BPDWMKYGDAQSCW-UHFFFAOYSA-N
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Description

“6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride” is a chemical compound that has gained significant attention in scientific research. It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular formula of “6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride” is C6H6BrClN4 . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The average mass of “6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride” is 249.496 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold . This means they can serve as a base structure in the design and synthesis of anticancer drugs .

Enzymatic Inhibitory Activity

These compounds have shown significant enzymatic inhibitory activity . This property can be harnessed in the development of drugs that target specific enzymes in the body, potentially leading to new treatments for a variety of diseases .

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This suggests potential applications in the development of new materials with unique optical properties .

Drug Discovery

The structural motif of Pyrazolo[1,5-a]pyrimidine is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery , making it a valuable tool in the search for new therapeutic agents .

Synthetic Transformations

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Structural Modifications

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . This versatility in structural modifications can lead to the discovery of new compounds with potential applications in various fields .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that “6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride” and similar compounds could have potential future applications in this field.

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4.ClH/c7-4-1-9-6-5(8)2-10-11(6)3-4;/h1-3H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSXVSYQGBWKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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